molecular formula C13H9N3O2 B11869226 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1217-26-1

3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11869226
CAS No.: 1217-26-1
M. Wt: 239.23 g/mol
InChI Key: KGCDDIURFFCFTR-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential pharmaceutical applications. This compound, in particular, has garnered interest due to its unique structure, which combines a quinazoline core with a pyridine ring, potentially enhancing its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-dione typically involves the cyclization of anthranilic acid derivatives with 2-aminopyridine. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization. For example, anthranilic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4(1H,3H)-dione: Lacks the pyridine ring, which may reduce its biological activity compared to 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-dione.

    3-(Phenyl)quinazoline-2,4(1H,3H)-dione: Contains a phenyl group instead of a pyridine ring, which can alter its chemical and biological properties.

Uniqueness

The presence of the pyridine ring in this compound enhances its ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent. This structural feature distinguishes it from other quinazoline derivatives and contributes to its unique biological activities.

Properties

CAS No.

1217-26-1

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

3-pyridin-2-yl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C13H9N3O2/c17-12-9-5-1-2-6-10(9)15-13(18)16(12)11-7-3-4-8-14-11/h1-8H,(H,15,18)

InChI Key

KGCDDIURFFCFTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=CC=N3

Origin of Product

United States

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